Cas no 2248267-55-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6517934
- 2248267-55-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate
-
- インチ: 1S/C19H22N2O4/c22-17-14-9-3-4-10-15(14)18(23)21(17)25-19(24)16-11-5-6-12-20(16)13-7-1-2-8-13/h3-4,9-10,13,16H,1-2,5-8,11-12H2
- InChIKey: APAKALDSDUKNQZ-UHFFFAOYSA-N
- SMILES: O(C(C1CCCCN1C1CCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 342.15795719g/mol
- 同位素质量: 342.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 66.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517934-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 1g |
$943.0 | 2023-05-31 | ||
Enamine | EN300-6517934-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 0.25g |
$867.0 | 2023-05-31 | ||
Enamine | EN300-6517934-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 5g |
$2732.0 | 2023-05-31 | ||
Enamine | EN300-6517934-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 0.1g |
$829.0 | 2023-05-31 | ||
Enamine | EN300-6517934-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 2.5g |
$1848.0 | 2023-05-31 | ||
Enamine | EN300-6517934-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 0.5g |
$905.0 | 2023-05-31 | ||
Enamine | EN300-6517934-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 0.05g |
$792.0 | 2023-05-31 | ||
Enamine | EN300-6517934-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate |
2248267-55-0 | 10g |
$4052.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate (CAS No. 2248267-55-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate (CAS No. 2248267-55-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structural features, which include a 1-cyclopentylpiperidine moiety and a dioxoisoindole group. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of dioxoisoindole derivatives in drug discovery, particularly in the development of bioactive compounds with potential therapeutic applications. The 1-cyclopentylpiperidine group within this compound is known to enhance lipophilicity and improve drug-like properties, such as permeability and bioavailability. This makes the compound an attractive candidate for further exploration in medicinal chemistry.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate involves a multi-step process that typically includes the formation of the isoindole core followed by functionalization with the piperidine derivative. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis pathway, ensuring high yields and purity.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses have provided detailed insights into its molecular structure and stereochemistry, which are critical for understanding its reactivity and biological activity.
In terms of applications, 1-cyclopentylpiperidine derivatives have shown promise in targeting various biological pathways. For instance, recent research has demonstrated that such compounds can modulate ion channels and G-protein coupled receptors (GPCRs), which are key targets in the treatment of neurological disorders and cardiovascular diseases. The integration of the dioxoisoindole group further enhances the molecule's ability to interact with these targets, making it a valuable tool in drug design.
Moreover, the compound's stability under physiological conditions has been evaluated through rigorous testing. Results indicate that it exhibits excellent stability, which is essential for its potential use in vivo studies. This stability also suggests that the compound could be amenable to formulation into various drug delivery systems, such as nanoparticles or liposomes, further expanding its therapeutic potential.
Looking ahead, ongoing research is focused on exploring the pharmacokinetic profile of this compound. Preclinical studies are being conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining whether the compound can progress to clinical trials and ultimately find its way into therapeutic use.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentylpiperidine-2-carboxylate (CAS No. 2248267-55-0) represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique structure, combined with advanced synthetic methodologies and characterization techniques, positions it as a valuable asset in the field of medicinal chemistry.
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